1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride

Drug Design ADME Physicochemical Properties

1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride (CAS 2792217-01-5) is a fluorinated aromatic amine salt, with the free base identified by CAS 1198117-94-0. The molecule features a benzylamine core substituted at the para position with a 2,2,2-trifluoroethyl (–CH₂CF₃) group.

Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
Cat. No. B13603045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride
Molecular FormulaC9H11ClF3N
Molecular Weight225.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(F)(F)F)CN.Cl
InChIInChI=1S/C9H10F3N.ClH/c10-9(11,12)5-7-1-3-8(6-13)4-2-7;/h1-4H,5-6,13H2;1H
InChIKeyOQBDDQAVVNUHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride: Fluorinated Benzylamine Building Block for Drug Discovery


1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride (CAS 2792217-01-5) is a fluorinated aromatic amine salt, with the free base identified by CAS 1198117-94-0 . The molecule features a benzylamine core substituted at the para position with a 2,2,2-trifluoroethyl (–CH₂CF₃) group. This specific motif distinguishes it from other substituted benzylamines by simultaneously increasing lipophilicity (LogP 2.95) while reducing amine basicity, properties that are critical for modulating pharmacokinetic profiles in medicinal chemistry programs . The compound is primarily utilized as a versatile intermediate or building block in the synthesis of bioactive molecules, including inhibitors of the voltage-gated sodium channel NaV1.7 for pain management .

Why 4-Substituted Benzylamines Cannot Substitute 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride


In-class substitutions of 4-substituted benzylamines are not functionally equivalent due to the unique electronics and size of the 2,2,2-trifluoroethyl group. While common analogs like 4-methylbenzylamine or 4-trifluoromethylbenzylamine modulate physicochemical properties, the specific –CH₂CF₃ substituent provides a distinct balance of inductive electron withdrawal and steric bulk not replicated by –CH₃, –CF₃, or halogens. This results in a specific acid-base profile (pKa) and lipophilicity (LogP) window that is essential for optimizing membrane permeability and target binding. Generic substitution without comparative data can lead to failed syntheses, altered pharmacokinetics, or a loss of biological activity. The evidence below quantifies these critical differentiators against primary structural comparators .

Quantitative Differentiation Evidence for 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride vs. Closest Analogs


Lipophilicity Enhancement Versus 4-Methyl and 4-CF₃ Benzylamines

The 2,2,2-trifluoroethyl group elevates the partition coefficient (LogP) substantially compared to standard lipophilic substituents. The target compound's measured LogP of 2.95 is significantly higher than that of 4-methylbenzylamine (LogP 1.61–2.15), directly enhancing its predicted membrane permeability . It also surpasses the frequently used 4-trifluoromethylbenzylamine, which has a lower LogP of approximately 2.2, demonstrating that the –CH₂CF₃ spacer provides superior lipophilicity compared to a directly attached –CF₃ group [1].

Drug Design ADME Physicochemical Properties

Reduced Basicity (pKa) Versus Non-Fluorinated Benzylamines

The strong electron-withdrawing effect of the 2,2,2-trifluoroethyl group lowers the pKa of the benzylic amine. While unsubstituted benzylamine has a conjugate acid pKa of 9.34, the target compound's predicted pKa is notably lower (estimated ~8.5–8.9) [1]. This reduction decreases the proportion of ionized amine at physiological pH (7.4), which is a critical factor in improving passive diffusion and oral bioavailability [2].

Drug Design Bioavailability Amine Basicity

Access to Proprietary NaV1.7 Inhibitor Chemical Space

This specific building block has been explicitly utilized in the synthesis of state-dependent NaV1.7 blockers. A series of oxoisoindoline carboxamides derived from this benzylamine scaffold demonstrated high potency and over 100-fold functional selectivity against the cardiac NaV1.5 channel in PatchXpress assays, a critical safety margin . This is a distinct competitive advantage over generic benzylamine scaffolds that lack the trifluoroethyl group necessary to occupy the specific lipophilic pocket in the NaV1.7 voltage-sensing domain.

Pain Research Ion Channels Sodium Channel Blockers

Optimal Application Scenarios for 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride


Lead Optimization for NaV1.7-Mediated Pain Therapeutics

Utilize the compound as a key amine building block to synthesize oxoisoindoline carboxamide analogs targeting the NaV1.7 voltage-gated sodium channel. Quantitative evidence demonstrates that derivatives of this scaffold achieve >100-fold selectivity over NaV1.5, directly addressing the cardiac safety liabilities that have plagued earlier non-selective sodium channel blockers . This specific chemotype is documented in peer-reviewed NaV1.7 inhibitor optimization programs.

CNS Drug Discovery Leveraging Enhanced Lipophilicity

Deploy this intermediate when a high LogP benzylamine is required to cross the blood-brain barrier. With a measured LogP of 2.95, it is approximately 0.8–1.3 units more lipophilic than standard 4-substituted benzylamines like 4-methylbenzylamine (LogP ~1.6–2.15) . This property is ideal for designing CNS-penetrant ligands where passive diffusion is a primary route of entry.

Optimizing Oral Bioavailability Through pKa Modulation

Replace standard benzylamine (pKa 9.34) with this fluorinated analog to reduce the ionized fraction at intestinal pH. The electron-withdrawing trifluoroethyl group is predicted to lower the amine pKa by approximately 0.4–0.8 log units [1], a strategic advantage in early ADME optimization when high permeability and reduced efflux are required.

Synthesis of Fluorinated Protease Inhibitor Scaffolds

Incorporate the compound into dipeptide mimetics targeting cysteine proteases such as cruzain. The trifluoroethylamine moiety has been validated as a bioisostere for peptide bonds, enhancing metabolic stability while maintaining binding affinity [2]. This approach is directly applicable to anti-parasitic drug discovery programs.

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